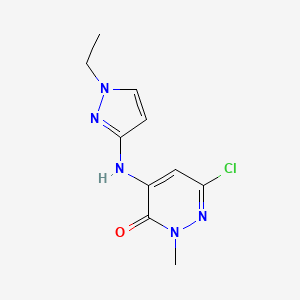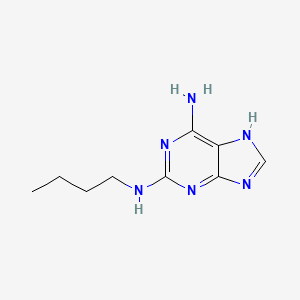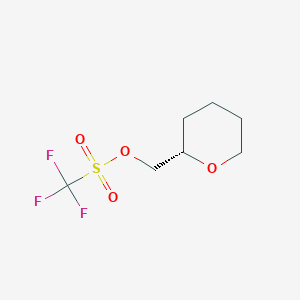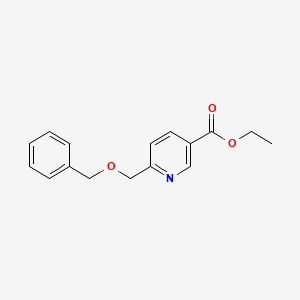
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro-substituted pyridazinone ring and a pyrazolylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Amination: The synthesized pyrazole is then subjected to amination with an ethylating agent to introduce the ethyl group at the desired position.
Pyridazinone Ring Formation: The final step involves the cyclization of the aminopyrazole with a chloro-substituted pyridazinone precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyridazinone ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of amino or thio-substituted pyridazinone derivatives.
Applications De Recherche Scientifique
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Affecting the synthesis or function of genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Lacks the chloro substitution.
6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of an ethyl group.
Uniqueness
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the chloro group can influence the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H12ClN5O |
|---|---|
Poids moléculaire |
253.69 g/mol |
Nom IUPAC |
6-chloro-4-[(1-ethylpyrazol-3-yl)amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C10H12ClN5O/c1-3-16-5-4-9(14-16)12-7-6-8(11)13-15(2)10(7)17/h4-6H,3H2,1-2H3,(H,12,14) |
Clé InChI |
FTJLJPYQNAEQJV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)NC2=CC(=NN(C2=O)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dimethyl-2-[2-(8-phenyloctyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B8527394.png)






![1-Propanone, 2-bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]-](/img/structure/B8527451.png)



![7-Phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8527471.png)

